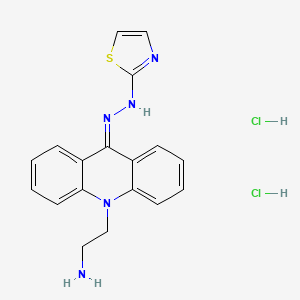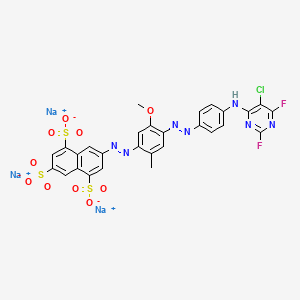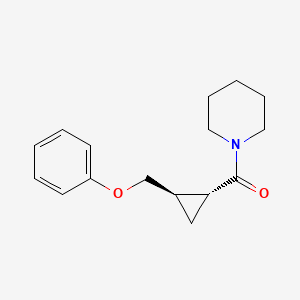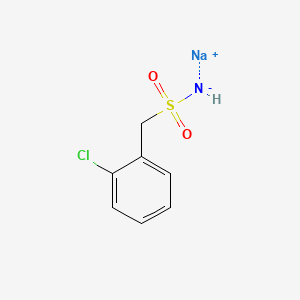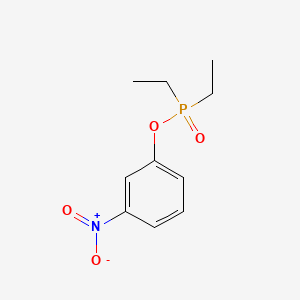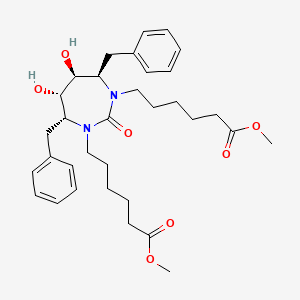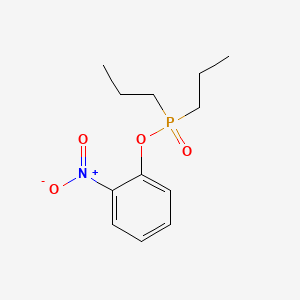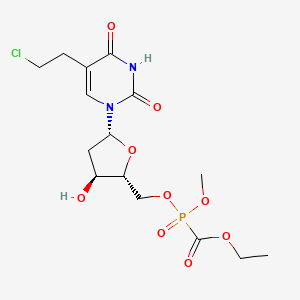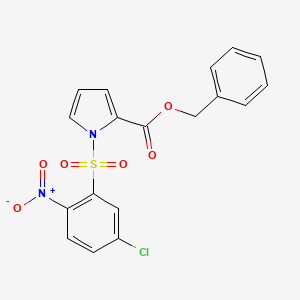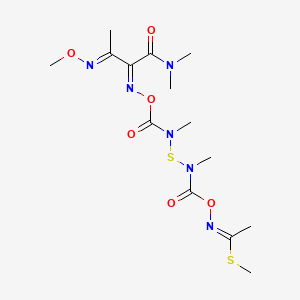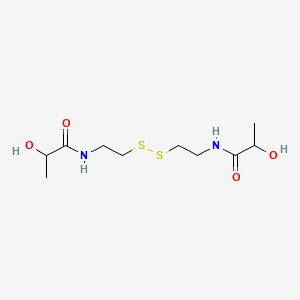
Dithiodiethyl bis-lactamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiodiethyl bis-lactamide is a compound known for its unique chemical structure and properties. The name indicates the presence of sulfur (thio) and ethyl groups, along with lactamide, which is a derivative of lactam. Lactams are cyclic amides, and this compound is particularly noted for its applications in skincare and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dithiodiethyl bis-lactamide typically involves the reaction of ethyl lactamide with sulfur-containing reagents. The process may include steps such as:
Thioether Formation: Ethyl lactamide reacts with a sulfur donor under controlled conditions to form the dithiodiethyl linkage.
Cyclization: The intermediate product undergoes cyclization to form the lactamide ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the dithiodiethyl linkage to simpler thiol groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted lactamides.
Aplicaciones Científicas De Investigación
Dithiodiethyl bis-lactamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and delivery systems.
Industry: Utilized in the formulation of skincare products due to its skin-conditioning properties
Mecanismo De Acción
The mechanism of action of dithiodiethyl bis-lactamide involves its interaction with molecular targets through its sulfur and lactamide groups. These interactions can modulate various biological pathways, leading to effects such as antimicrobial activity. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity .
Comparación Con Compuestos Similares
Beta-Lactams: Known for their antibiotic properties.
Gamma-Lactams: Used in drug design for various therapeutic applications.
Delta-Lactams: Studied for their potential in treating diseases like cancer and diabetes.
Uniqueness: Dithiodiethyl bis-lactamide stands out due to its unique dithiodiethyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
168961-93-1 |
|---|---|
Fórmula molecular |
C10H20N2O4S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-[2-(2-hydroxypropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H20N2O4S2/c1-7(13)9(15)11-3-5-17-18-6-4-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) |
Clave InChI |
DKEJNVCUEGAJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCSSCCNC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


